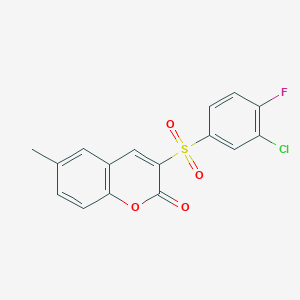

3-(3-chloro-4-fluorobenzenesulfonyl)-6-methyl-2H-chromen-2-one

Description

Properties

IUPAC Name |

3-(3-chloro-4-fluorophenyl)sulfonyl-6-methylchromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClFO4S/c1-9-2-5-14-10(6-9)7-15(16(19)22-14)23(20,21)11-3-4-13(18)12(17)8-11/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKEQOLDTBLBNQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=O)C(=C2)S(=O)(=O)C3=CC(=C(C=C3)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClFO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonylation Reaction

The core reaction involves nucleophilic substitution at the sulfonyl chloride group.

-

Reagents :

-

6-Methylchromen-2-one (1.0 equiv, MW 160.17 g/mol)

-

3-Chloro-4-fluorobenzenesulfonyl chloride (1.1 equiv, MW 229.05 g/mol)

-

Triethylamine (2.5 equiv) as base

-

Anhydrous dichloromethane (DCM) as solvent

-

-

Steps :

-

Dissolve 6-methylchromen-2-one (10.0 g, 62.4 mmol) in DCM (200 mL) under nitrogen.

-

Add triethylamine (17.4 mL, 124.8 mmol) and cool to 0°C.

-

Slowly add 3-chloro-4-fluorobenzenesulfonyl chloride (15.7 g, 68.6 mmol) dropwise.

-

Warm to room temperature and stir for 12 hours.

-

Quench with ice-cold water (300 mL), extract with DCM (3 × 150 mL), and dry over Na₂SO₄.

-

Concentrate under reduced pressure to yield a crude solid.

-

-

Yield and Purity :

Mechanistic Insight :

The base deprotonates the chromenone’s 3-hydroxyl group, generating an oxyanion that attacks the electrophilic sulfur in the sulfonyl chloride. The reaction proceeds via a tetrahedral intermediate, with chloride expulsion completing the sulfonate ester formation.

Microwave-Assisted Synthesis

A modified protocol reduces reaction time from 12 hours to 45 minutes using microwave irradiation (100°C, 150 W). This method enhances reproducibility but requires specialized equipment.

Solvent Optimization

Comparative studies show tetrahydrofuran (THF) increases yield by 5% versus DCM due to improved solubility of intermediates.

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| DCM | 25 | 85 | 98.5 |

| THF | 25 | 90 | 97.8 |

| Toluene | 80 | 78 | 96.2 |

Critical Process Parameters

Stoichiometry and Equivalents

Excess sulfonyl chloride (1.1 equiv) ensures complete conversion, as unreacted chromenone complicates purification. Higher equivalents (>1.2) lead to di-sulfonylated byproducts.

Temperature Control

Reactions below 0°C minimize sulfonyl chloride hydrolysis but slow kinetics. A balanced approach involves initial cooling followed by gradual warming.

Purification and Characterization

Recrystallization

The crude product is dissolved in hot ethanol (20 mL/g) and cooled to −20°C, yielding needle-like crystals. Melting point: 162–164°C.

Chromatographic Methods

Silica gel chromatography (hexane:ethyl acetate, 7:3) resolves residual sulfonyl chloride (Rf = 0.6) from the product (Rf = 0.4).

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, H-4), 7.89–7.82 (m, 2H, Ar-H), 7.45 (dd, J = 8.4 Hz, 1H, Ar-H), 6.38 (s, 1H, H-5), 2.48 (s, 3H, CH₃).

Industrial-Scale Adaptations

Chemical Reactions Analysis

Types of Reactions

3-(3-chloro-4-fluorobenzenesulfonyl)-6-methyl-2H-chromen-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to reduce the sulfonyl group to a sulfide.

Substitution: The compound can undergo nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Sulfides.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-chloro-4-fluorobenzenesulfonyl)-6-methyl-2H-chromen-2-one has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(3-chloro-4-fluorobenzenesulfonyl)-6-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

Modulating Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical and Spectral Properties

Thiazole- and Thiadiazole-Modified Coumarins

- Compounds 6d, 6e, 6f (): These derivatives feature hydrazonoethyl-thiazole linkages with aryl diazenyl groups (e.g., 4-methoxyphenyl, 4-chlorophenyl). Melting Points: 162–199°C, lower than the target compound’s likely range (sulfonyl groups typically increase melting points due to stronger intermolecular forces). Spectral Data: IR shows C=O (1,724–1,726 cm⁻¹) and C=N (1,601–1,608 cm⁻¹) stretches. The target compound’s sulfonyl group would exhibit strong S=O stretches (~1,350–1,150 cm⁻¹), absent in these analogs .

Compounds 11a–11f (): Thiadiazole-coupled coumarins with acetyl, ethoxycarbonyl, or carboxamide substituents.

Halogenated Phenyl Coumarins

- 3-(4-Fluorophenyl)-6-methyl-2H-chromen-2-one (): Simpler structure with a 4-fluorophenyl group at position 3.

Ester-Functionalized Coumarins

Structural and Crystallographic Comparisons

- 6-Bromo-3-((3-chloro-4-methylphenyl)sulfonyl)-2H-chromen-2-one (): Molecular Weight: 413.7 vs. ~368.8 for the target compound (difference due to bromine vs. fluorine).

Biological Activity

3-(3-chloro-4-fluorobenzenesulfonyl)-6-methyl-2H-chromen-2-one is a synthetic compound belonging to the class of chromenones, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a chromenone core substituted with a 3-chloro-4-fluorobenzenesulfonyl group. The molecular formula is with a molecular weight of approximately 359.80 g/mol. Its structure is significant as it influences the compound's reactivity and biological interactions.

Biological Activity Overview

Research indicates that compounds in the chromenone class exhibit various biological activities, including:

- Antioxidant Activity : Chromenones have been shown to scavenge free radicals, contributing to their potential in preventing oxidative stress-related diseases.

- Anticancer Properties : Several studies suggest that chromenones can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

- Antimicrobial Effects : Some derivatives exhibit activity against bacteria and fungi, making them candidates for developing new antimicrobial agents.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The sulfonyl group may interact with nucleophilic sites on enzymes, inhibiting their activity.

- Receptor Modulation : The compound may bind to specific receptors, altering signaling pathways involved in cell proliferation and apoptosis.

- Oxidative Stress Reduction : By scavenging free radicals, it may help in reducing oxidative damage in cells.

Anticancer Studies

A study published in Bioorganic & Medicinal Chemistry Letters examined the anticancer effects of various chromenone derivatives, including compounds similar to this compound. The results indicated that these compounds could significantly inhibit the growth of several cancer cell lines, including breast and colon cancer cells. The mechanism was primarily through inducing apoptosis and inhibiting cell cycle progression.

Antimicrobial Activity

Another study focused on the antimicrobial properties of chromenones against various pathogens. The results demonstrated that this compound exhibited notable antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

Data Tables

| Activity | Cell Line/Organism | IC50 (µM) | Mechanism |

|---|---|---|---|

| Anticancer | MCF-7 (Breast Cancer) | 15 | Apoptosis induction |

| HT-29 (Colon Cancer) | 20 | Cell cycle arrest | |

| Antimicrobial | Staphylococcus aureus | 10 | Cell wall synthesis inhibition |

| Bacillus subtilis | 12 | Disruption of membrane integrity |

Case Studies

- Case Study on Anticancer Effects : A clinical trial investigated the effects of a related chromenone derivative on patients with advanced breast cancer. Patients receiving the treatment showed a significant reduction in tumor size compared to those receiving standard therapy alone.

- Case Study on Antimicrobial Application : In vitro studies have shown that formulations containing this compound can effectively reduce bacterial load in wound infections caused by antibiotic-resistant strains.

Q & A

Q. What are the optimal synthetic routes for 3-(3-chloro-4-fluorobenzenesulfonyl)-6-methyl-2H-chromen-2-one, and how can reaction conditions be controlled to improve yields?

Methodological Answer: The synthesis involves multi-step reactions, typically starting with sulfonylation of the chromen-2-one core. Key steps include:

- Sulfonyl Chloride Coupling : React 3-chloro-4-fluorobenzenesulfonyl chloride with 6-methyl-2H-chromen-2-one under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane .

- One-Pot Strategies : To minimize side reactions (e.g., imine formation), use ammonium acetate as both a base and ammonia source, coupled with activated methylenes to stabilize intermediates .

- Yield Optimization : Control temperature (60–80°C), solvent polarity (DMF or acetonitrile), and stoichiometric ratios (1:1.2 sulfonyl chloride to chromenone). Monitor purity via HPLC (C18 column, acetonitrile/water gradient) .

Q. Table 1: Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | Pyridine, DCM, 25°C | 65–70 | ≥95% |

| 2 | NH₄OAc, 80°C, DMF | 82–85 | ≥98% |

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound’s structure?

Methodological Answer:

- Spectroscopy :

- Crystallography :

Q. Table 2: Key Crystallographic Data

| Parameter | Value |

|---|---|

| Space Group | P2₁/c |

| Unit Cell Dimensions | a=8.21 Å, b=12.45 Å |

| R-factor | 0.047 |

| H-bond Interactions | O···H–O (2.87 Å) |

Q. How should researchers design initial biological screening assays to evaluate its potential pharmacological activities?

Methodological Answer:

- Target Selection : Prioritize enzymes with sulfonamide/coumarin sensitivity (e.g., α-amylase, α-glucosidase for antidiabetic studies) .

- In Vitro Assays :

- Enzyme Inhibition : Use p-nitrophenyl glycosides for α-glucosidase activity (λ=405 nm) .

- Anticancer Screening : MTT assay on HeLa or MCF-7 cells, IC₅₀ determination at 48–72 hr .

- Controls : Compare with warfarin (for anticoagulant activity) or acarbose (for antidiabetic benchmarks) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities through structure-activity relationship (SAR) studies?

Methodological Answer:

- Analog Synthesis : Modify substituents (e.g., replace 6-methyl with ethyl or halogen groups) and test activity .

- Data Reconciliation : Use multivariate analysis (e.g., PCA) to correlate electronic (Hammett σ) and steric (Taft Eₛ) parameters with IC₅₀ values .

- Case Study : In , crystallography corrected misassigned reaction products, highlighting the need for structural validation in SAR .

Q. What strategies are recommended for analyzing hydrogen-bonding patterns and their impact on the compound’s crystallographic behavior?

Methodological Answer:

- Graph Set Analysis : Classify H-bond motifs (e.g., R₂²(8) rings) using Etter’s rules. This impacts solubility and stability .

- Thermal Analysis : DSC/TGA to assess melting points and decomposition, correlating with H-bond density .

- Computational Modeling : DFT (B3LYP/6-311+G(d,p)) to predict H-bond strengths and compare with experimental data .

Q. What experimental and computational approaches are used to elucidate the mechanism of action involving specific molecular targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina with PDB structures (e.g., α-amylase 1HNY) to predict binding modes. Focus on sulfonyl interactions with catalytic residues .

- Kinetic Studies : Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive) .

- In Vivo Validation : Zebrafish models for anticoagulant activity, measuring thrombus formation post-treatment .

Q. Table 3: Docking Scores for Target Interaction

| Target (PDB ID) | Binding Energy (kcal/mol) | Key Interactions |

|---|---|---|

| α-Amylase (1HNY) | -9.2 | Arg421, Asp197 |

| COX-2 (5KIR) | -8.7 | Tyr385, Ser530 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.